molecular formula C14H12O2 B2661185 Biphenyl 3-carboxylic acid methyl ester CAS No. 16606-00-1

Biphenyl 3-carboxylic acid methyl ester

Cat. No.: B2661185
CAS No.: 16606-00-1
M. Wt: 212.248
InChI Key: BYSRVCQMGFTUBK-UHFFFAOYSA-N
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Description

Biphenyl 3-carboxylic acid methyl ester is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, where a carboxylic acid group is attached to the third carbon of one of the phenyl rings, and this carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl 3-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of biphenyl-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Another method involves the use of acid chlorides. Biphenyl-3-carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with methanol to form the methyl ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Scientific Research Applications

Biphenyl 3-carboxylic acid methyl ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl 3-carboxylic acid methyl ester is unique due to the position of the carboxylic acid group on the third carbon, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

methyl 3-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14(15)13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSRVCQMGFTUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.00 g (4.65 mmol) of methyl 3-bromobenzoate, 0.60 g (4.88 mmol) of phenylboronic acid, 161 mg (3 molar %) of tetrakistriphenylphosphine palladium and 2.0 g (18.6 mmol) of sodium carbonate were heated under reflux in 24 ml of a solvent mixture of toluene, ethanol and water (2/1/1) for 2 hours. The mixture was filtered through Celite, then after-treated by an ordinary method and purified by the silica gel column chromatography to obtain the title compound.
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0.6 g
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tetrakistriphenylphosphine palladium
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161 mg
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2 g
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24 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Using Preparation Method 2, Methyl 3-bromobenzoate (3.86 g, 18.6 mmol) was reacted with phenyl boronic acid (2.4 g, 20.5 mmol) in the presence of 5 mol % Pd(PPh3)4, 18 mL of 2N Na2CO3, 9.4 mL of Ethanol and 37 mL of toluene. The resulting reaction mixture was purified using SiO2 with hexane/diethyl ether 98:2 to give a colourless thick oil (389 g, 96%). NMR 1H (ppm, CDCl3): 8.29 (s, 1H), 8.03 (d, J3=7.8 Hz, 1H), 7.79 (d, J3=7.8 Hz, 1H), 7.63 (d, J3=7.2 Hz, 2H), 7.54-7.26 (m, 4H), 3.96 (s, 3H). MS: M+1 463.2.
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3.86 g
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reactant
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2.4 g
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18 mL
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9.4 mL
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37 mL
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Yield
96%

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